

# Nazartinib IC50 Values Against Key Mutations

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nazartinib

CAS No.: 1508250-71-2

Cat. No.: S547951

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Cell Line / Context	EGFR Mutation(s)	IC50 / EC50 / Ki Value	Source/Assay
H1975 [1] [2]	L858R/T790M	3-25 nM (EC50)	Cellular pEGFR / Proliferation
HCC827 [1] [2]	ex19del	1-11 nM (EC50)	Cellular pEGFR / Proliferation
H3255 [1] [2]	L858R	5-9 nM (EC50)	Cellular pEGFR / Proliferation
Recombinant Enzyme [1] [2]	L858R/T790M	31 nM (Ki)	Biochemical Kinase Assay
HaCaT [3] [1]	Wild-type	160.6 nM (IC50)	Cellular pEGFR Inhibition

## Comparative IC50 Values of EGFR-TKIs

This comparative data, derived from Ba/F3 cell viability assays, is crucial for understanding **nazartinib's** activity relative to other inhibitors [4].

EGFR Mutation	Nazartinib (nM)	Osimertinib (nM)	Afatinib (nM)	Erlotinib (nM)
ex19del	66	7.9	0.6	73
L858R	35	6.2	0.6	30
ex19del + T790M	52	3.1	146	3429
L858R + T790M	5.1	0.9	179	>10000
L861Q	116	35.8	3.6	410
G719S	91.2	158	1.5	101
Wild-type	1031	516	30	638

## Experimental Protocols for Key Assays

Here are the core methodologies used to generate the IC50 data for **nazartinib**, which you can adapt for your experiments.

### Cellular Phospho-EGFR (pEGFR) Inhibition Assay [2]

This protocol measures the compound's ability to inhibit EGFR phosphorylation in cells.

- **Cell Seeding:** Seed mutant EGFR-driven cell lines (e.g., H1975 for L858R/T790M, HCC827 for ex19del) in 384-well plates and culture overnight.
- **Compound Treatment:** Treat cells with a serial dilution of **nazartinib** for a set period (typically 3 hours).
- **Stimulation and Lysis:** Stimulate cells with EGF (e.g., 10-50 ng/mL for 5 minutes) to activate EGFR. Lyse cells using a buffer containing Triton X-100 and protease/phosphatase inhibitors.
- **ELISA Analysis:** Analyze lysates using a sandwich ELISA:
  - *Capture:* Goat anti-EGFR antibody.
  - *Detection:* Anti-phospho-EGFR (Y1173) antibody, followed by an anti-rabbit HRP conjugate.
- **Signal Measurement:** Use chemiluminescent detection. Plot signal intensity against compound concentration to calculate the EC50 value.

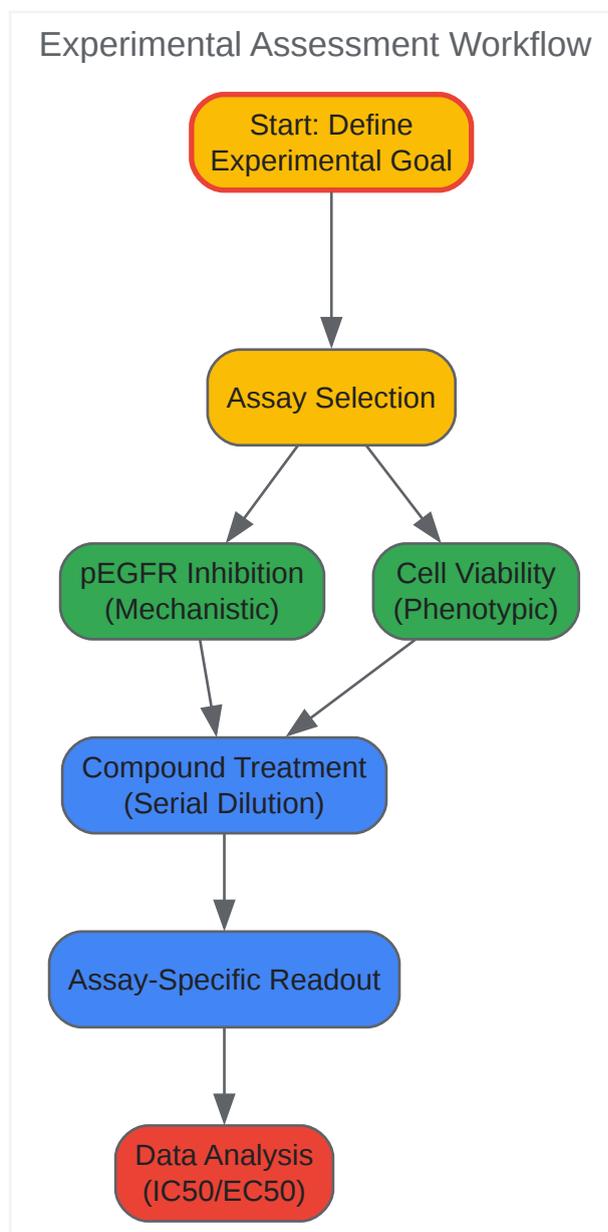
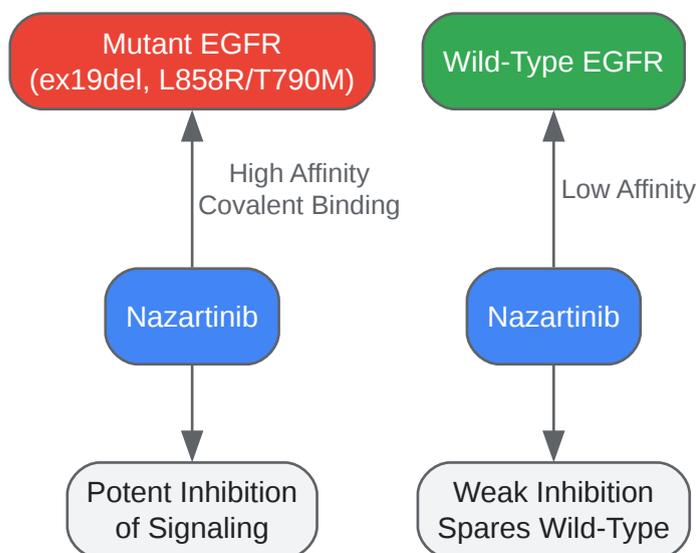
## Cell Viability/Proliferation Assay [4] [1]

This assay determines the effect of **nazartinib** on cell survival and growth.

- **Cell Preparation:** Seed appropriate cell lines (e.g., Ba/F3 cells transduced with mutant EGFRs or native cancer lines like HCC827) at a low density (e.g., 500 cells/well in 384-well plates).
- **Dosing:** Transfer serially diluted **nazartinib** to the cells.
- **Incubation:** Incubate for a defined period (e.g., 2-3 days).
- **Viability Readout:** Measure cell viability using a luminescent (e.g., Bright-Glo, CellTiter-Glo) or colorimetric (e.g., MTS) assay system.
- **Data Calculation:** Normalize luminescence/absorbance readings to vehicle-treated control cells. Dose-response curves are generated to determine the IC50 value for proliferation inhibition.

## Mechanism of Action and Experimental Workflow

The following diagram illustrates **nazartinib**'s mechanism and a generalized workflow for assessing its activity, integrating the protocols above.



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## Frequently Asked Questions (FAQs)

**Q1: How should I interpret the higher IC50 of nazartinib for wild-type EGFR?** A1: This is a key feature, not a drawback. The ~60-fold selectivity for mutant over wild-type EGFR is by design [2]. This wider **therapeutic window** is intended to minimize on-target, off-tumor toxicities like severe skin rash and

diarrhea, which are common with earlier-generation, non-selective EGFR TKIs that potently inhibit wild-type EGFR [4] [5].

**Q2: Why does nazartinib show variable IC50 values for different uncommon mutations?** A2: EGFR-TKI sensitivity is highly mutation-dependent. While **nazartinib** is highly potent against **classic mutations** (ex19del, L858R) with or without T790M, its activity is reduced against some **uncommon mutations** like G719S and L861Q, especially when combined with T790M [4]. For these uncommon mutations, second-generation TKIs like afatinib may show lower IC50 values [4]. Always consult mutation-specific preclinical data.

**Q3: What could cause a high IC50 for nazartinib in my cellular assay?** A3: Consider these troubleshooting steps:

- **Verify Mutation Status:** Confirm your cell line harbors a sensitizing mutation (ex19del, L858R, T790M). **Nazartinib** is ineffective against T790M/C797S triple mutations [4].
- **Check Compound Integrity:** Ensure proper storage and reconstitution of **nazartinib** to maintain stability.
- **Confirm Assay Conditions:** Review incubation time (ensure it's sufficient for irreversible binding) and serum concentration in the media.

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**Address:** Ontario, CA 91761, United States

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